Product packaging for Boc-D-4-acetamidophe(Cat. No.:CAS No. 1213917-89-5)

Boc-D-4-acetamidophe

Cat. No.: B6329715
CAS No.: 1213917-89-5
M. Wt: 322.36 g/mol
InChI Key: ZVPYVOLFCSHVSR-CYBMUJFWSA-N
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Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids are amino acid analogues that are not among the 20 proteinogenic amino acids. youtube.com They can be chemically modified versions of natural amino acids or entirely synthetic molecules. youtube.com The introduction of UAAs like Boc-D-4-acetamidophe into biological systems allows for the creation of proteins and peptides with novel properties and functions. youtube.comfrontiersin.org

This compound is a derivative of the D-enantiomer of phenylalanine. The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group in organic synthesis, particularly in peptide synthesis. wikipedia.org It prevents the amine group from participating in unwanted reactions and can be removed under moderately acidic conditions. wikipedia.org The acetamido group at the para-position of the phenyl ring introduces a new functional handle that can be used for further chemical modifications or to study molecular interactions. The D-configuration of the amino acid is significant as it can confer resistance to proteolytic degradation, a desirable property for therapeutic peptides. frontiersin.org

Significance in Advanced Chemical Synthesis

The primary role of this compound in advanced chemical synthesis is as a specialized building block for solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc protecting group makes it compatible with Boc-based SPPS strategies. wikipedia.org The acetamido group can serve various purposes:

Structural Probe: The acetamido group can be used as a probe to study protein-ligand interactions, where the acetyl group can act as a hydrogen bond donor or acceptor.

Precursor for Further Functionalization: While the acetamido group itself is relatively stable, it can potentially be hydrolyzed to an amino group, which can then be used for conjugation to other molecules like fluorescent dyes, biotin (B1667282), or drugs.

Role in Chemical Biology and Medicinal Chemistry Research

The application of this compound extends into the realms of chemical biology and medicinal chemistry, where it is used to develop novel therapeutic agents and research tools. csic.esuantwerpen.behilarispublisher.comolemiss.edu

In medicinal chemistry, the incorporation of this compound into peptide-based drug candidates can lead to improved pharmacological profiles. For instance, its presence in synthetic peptides can enhance stability against enzymatic degradation, a major hurdle in the development of peptide therapeutics. frontiersin.org A patent for sulfonylated dipeptide compounds that inhibit leukocyte adhesion mentions the synthesis of a (4-acetamido)phenylalanine methyl ester derivative as part of the process. google.com

In chemical biology, this compound and similar unnatural amino acids are instrumental in creating proteins with novel functions. csic.esumn.edu By genetically encoding the incorporation of such amino acids, researchers can introduce specific functionalities into proteins at precise locations. ucla.edunih.gov This allows for the site-specific labeling of proteins for imaging studies, the creation of enzyme variants with altered catalytic activity, and the development of proteins with enhanced stability or novel binding specificities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O5 B6329715 Boc-D-4-acetamidophe CAS No. 1213917-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPYVOLFCSHVSR-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc D 4 Acetamidophe and Analogues

General Principles of N-alpha-Boc Protection in Amino Acid Synthesis

The introduction of the Boc protecting group to the alpha-amino function of an amino acid like D-4-acetamidophenylalanine is a fundamental step in its utilization for peptide synthesis. fishersci.co.uk This process, known as N-tert-butoxycarbonylation, is designed to be efficient, high-yielding, and selective for the primary or secondary amine.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). rsc.org This electrophilic reagent readily reacts with the nucleophilic α-amino group of the amino acid. commonorganicchemistry.com The reaction involves the attack of the amine on one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a carbamate (B1207046) linkage and the release of tert-butyl carbonate, which subsequently decomposes into the innocuous byproducts carbon dioxide and tert-butanol. commonorganicchemistry.comcommonorganicchemistry.com The reaction conditions are generally mild and flexible, often proceeding at room temperature or with moderate heating in various solvents. fishersci.co.uk

The general reaction can be summarized as follows: R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂

Bases are crucial for facilitating the N-Boc protection reaction. They serve to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic proton on the ammonium (B1175870) intermediate formed during the reaction. Common inorganic bases like sodium hydroxide (B78521) or sodium bicarbonate are often used in aqueous or biphasic solvent systems. fishersci.co.ukwikipedia.orggoogle.com

For less reactive amines or to accelerate the reaction, an organic catalyst such as 4-Dimethylaminopyridine (DMAP) is frequently employed, often in conjunction with a stoichiometric base like triethylamine (B128534) (TEA). rsc.orgcommonorganicchemistry.com DMAP functions as a hypernucleophilic acylation catalyst; it first reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. commonorganicchemistry.comcommonorganicchemistry.com This intermediate is significantly more electrophilic than Boc anhydride itself, allowing for a much faster reaction with the amino acid. commonorganicchemistry.com The DMAP is then regenerated, allowing it to function catalytically. commonorganicchemistry.com However, the use of DMAP can sometimes lead to side reactions, and its toxicity is a consideration. nih.govcommonorganicchemistry.com

Table 1: Common Conditions for N-alpha-Boc Protection

Reagent Base(s) Catalyst Common Solvents Temperature
Di-tert-butyl dicarbonate Sodium Bicarbonate None Water/Chloroform (biphasic) Reflux
Di-tert-butyl dicarbonate Sodium Hydroxide None Water/THF 0°C to RT
Di-tert-butyl dicarbonate Triethylamine (TEA) DMAP (catalytic) THF, Acetonitrile (B52724) RT to 40°C

In a multifunctional molecule such as D-4-acetamidophenylalanine, which contains an α-amino group, a carboxylic acid, and an acetamido group, regioselectivity is paramount. The standard N-tert-butoxycarbonylation conditions are highly selective for the α-amino group. organic-chemistry.org The amide nitrogen of the acetamido group is significantly less nucleophilic than the α-amino group due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, it does not readily react with Boc anhydride under the typical basic conditions used for amine protection. organic-chemistry.org This inherent difference in reactivity allows for the selective protection of the α-amine without affecting the acetamido functionality or other less reactive groups that might be present in analogues. organic-chemistry.org Even in the presence of more sensitive functionalities like hydroxyl groups, selective N-protection is generally achieved. organic-chemistry.org

Methods for Boc Deprotection in Complex Syntheses

The removal of the Boc group, or deprotection, is a critical step that must be accomplished without compromising the integrity of the rest of the molecule, including the peptide backbone and sensitive side chains. The acid-lability of the Boc group is its most important feature, allowing for its selective cleavage under mild acidic conditions. nih.govwikipedia.org

The Boc group is readily cleaved by treatment with strong acids. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid. The carbamic acid quickly decarboxylates to liberate the free amine and carbon dioxide. wikipedia.org

Commonly used reagents for this purpose include neat trifluoroacetic acid (TFA) or, more frequently, a solution of TFA in an inert organic solvent like dichloromethane (B109758) (DCM), typically at concentrations ranging from 20-55%. reddit.comreddit.comgoogle.com Another widely used method is treatment with hydrogen chloride (HCl) dissolved in an organic solvent such as methanol, diethyl ether, or 1,4-dioxane. wikipedia.orgreddit.com These conditions are generally effective for rapid and complete deprotection at room temperature. fishersci.co.uk Milder acidic conditions can also be employed for substrates that are particularly acid-sensitive. rsc.org

Table 2: Common Reagents for Boc Deprotection

Reagent Solvent Typical Concentration Temperature
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 20-55% (v/v) 0°C to RT
Hydrogen Chloride (HCl) 1,4-Dioxane 4 M 0°C to RT
Hydrogen Chloride (HCl) Methanol Saturated 0°C to RT

A potential complication during acid-mediated Boc deprotection is the generation of the highly reactive tert-butyl cation. wikipedia.orgorganic-chemistry.org This electrophilic species can attack nucleophilic functional groups within the molecule, leading to undesired side reactions. thermofisher.com In peptides, the side chains of residues such as tryptophan, methionine, and tyrosine are particularly susceptible to alkylation by the tert-butyl cation. The phenyl ring of a phenylalanine derivative could also be a target for this side reaction.

To prevent this, "scavengers" are added to the cleavage mixture. thermofisher.com These are nucleophilic compounds that are designed to react with and trap the carbocations as they are formed. organic-chemistry.orgthermofisher.com Anisole and thioanisole (B89551) are classic examples of scavengers. wikipedia.org Anisole, being an electron-rich aromatic compound, readily undergoes Friedel-Crafts alkylation by the tert-butyl cation, effectively neutralizing it and preventing it from reacting with the desired product. researchgate.net Other scavengers, such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT), are also commonly used, often in combination, to create a "cleavage cocktail" tailored to the specific amino acids present in the sequence. researchgate.net

Table 3: Compound Names

Compound Name Abbreviation
Boc-D-4-acetamidophenylalanine Boc-D-4-acetamidophe
Di-tert-butyl dicarbonate Boc₂O, Boc Anhydride
4-Dimethylaminopyridine DMAP
Sodium Bicarbonate NaHCO₃
Trifluoroacetic Acid TFA
Hydrogen Chloride HCl
Dichloromethane DCM
Tetrahydrofuran THF
Triethylamine TEA
Triisopropylsilane TIS

Stereoselective Synthetic Approaches for D-Amino Acid Derivatives

The cornerstone of synthesizing optically pure this compound lies in establishing the D-stereocenter at the alpha-carbon. Various stereoselective methods have been developed for the synthesis of D-amino acids, which can be broadly categorized into enantioselective approaches targeting specific scaffolds and the use of chiral auxiliaries or asymmetric catalysis.

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of D-amino acids, offering high selectivity and environmentally benign reaction conditions. One prominent strategy involves the stereoinversion of readily available L-amino acids. A one-pot biocatalytic cascade reaction has been developed for the synthesis of D-phenylalanine from L-phenylalanine. peptide.com This system utilizes an L-amino acid deaminase to convert L-phenylalanine to the corresponding α-keto acid, phenylpyruvic acid. Subsequently, a stereoselective reductive amination of the keto acid is carried out using an engineered D-amino acid dehydrogenase to yield D-phenylalanine with an enantiomeric excess greater than 99%. peptide.com

Another enzymatic approach involves the use of phenylalanine ammonia (B1221849) lyases (PALs). While wild-type PALs typically catalyze the conversion of cinnamic acids to L-phenylalanines, engineered variants have been developed to produce D-phenylalanine derivatives. peptide.com By coupling the PAL-catalyzed amination of a cinnamic acid precursor with a chemoenzymatic deracemization process, optically enriched D-phenylalanine derivatives can be synthesized. peptide.com This deracemization often involves a stereoselective oxidation of the L-enantiomer followed by a nonselective reduction of the resulting α-keto acid. peptide.com

Furthermore, dynamic kinetic resolution (DKR) represents a highly efficient method for preparing β-branched aromatic amino acids with excellent diastereo- and enantioselectivity. This biocatalytic transamination of α-ketoacid substrates can establish two contiguous stereocenters. While not directly applied to 4-acetamidophenylalanine in the cited literature, this methodology holds potential for the synthesis of D-enantiomers of substituted phenylalanines.

The following table summarizes key enzymatic methods for the synthesis of D-phenylalanine scaffolds:

MethodKey Enzymes/CatalystsStarting MaterialProductEnantiomeric Excess (ee)
Biocatalytic StereoinversionL-amino acid deaminase, D-amino acid dehydrogenaseL-PhenylalanineD-Phenylalanine>99% peptide.com
PAL-mediated synthesis with DeracemizationPhenylalanine Ammonia Lyase (PAL), L-amino acid deaminaseCinnamic acidD-Phenylalanine derivativeHigh
Dynamic Kinetic ResolutionTransaminaseα-Ketoacidβ-Branched D-amino acidHigh

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. chemicalbook.com This strategy is widely employed in asymmetric synthesis to control the formation of new stereocenters. researchgate.net For the synthesis of D-amino acids, a chiral auxiliary can be attached to a glycine (B1666218) or other achiral precursor to facilitate a diastereoselective alkylation or other bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched amino acid. semanticscholar.org For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for the diastereoselective alkylation to form α,α-disubstituted amino acids, providing access to enantiomerically enriched products. organic-chemistry.org

Asymmetric catalysis, on the other hand, utilizes a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This approach is highly efficient and atom-economical. semanticscholar.org In the context of amino acid synthesis, chiral metal complexes or organocatalysts can be used to catalyze reactions such as asymmetric hydrogenation or amination of prochiral precursors. While specific examples for the direct asymmetric synthesis of this compound using chiral auxiliaries or asymmetric catalysis are not extensively detailed in the provided search results, the general principles are well-established in the synthesis of other non-canonical amino acids. semanticscholar.org

The following table outlines the general principles of these two methods:

ApproachDescriptionKey Features
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction.High diastereoselectivity, auxiliary can often be recovered and reused. chemicalbook.comresearchgate.net
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.High efficiency, atom economy, catalyst can be recycled. semanticscholar.org

Synthetic Routes to Acetamidophenyl Moiety Incorporation

The synthesis of this compound also requires the introduction of the 4-acetamidophenyl side chain. This can be achieved either by functionalizing a pre-existing phenylalanine scaffold or by constructing the amino acid from a precursor that already contains the acetamidophenyl group.

Direct functionalization of the phenylalanine aromatic ring offers a convergent approach to the synthesis of its derivatives. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective modification of phenylalanine residues within peptides. researchgate.netntu.ac.uk While these methods are often demonstrated in the context of peptide modification, the underlying principles can be applied to the synthesis of the free amino acid. For instance, palladium-catalyzed amination of a p-halophenylalanine derivative could be a viable route to introduce an amino group at the 4-position, which can then be acetylated. nih.gov The development of ligands such as KPhos has enabled the palladium-catalyzed amination of aryl chlorides and bromides with aqueous ammonia and a hydroxide base, providing a direct route to primary arylamines with high selectivity. nih.gov

Alternatively, enzymatic methods can be employed for the N-acetylation of a p-aminophenylalanine precursor. Cell-free extracts of Escherichia coli K12 have been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine, indicating the potential for enzymatic acetylation of the side-chain amino group. nih.gov

A divergent strategy involves the synthesis of a precursor molecule that already contains the acetamidophenyl moiety, which is then elaborated to the final amino acid. A key precursor for such syntheses is an acetamidophenylboronic acid. The synthesis of o-acetamidophenylboronic acid has been reported, which can serve as a building block in cross-coupling reactions. acs.org While the ortho-isomer is described, similar synthetic routes can be envisioned for the para-isomer. The synthesis of phenylboronic acids can be achieved through various methods, including the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by hydrolysis. chemicalbook.com

Once the acetamidophenyl-containing precursor is obtained, it can be used in various C-C bond-forming reactions to construct the amino acid backbone. For instance, a Suzuki-Miyaura cross-coupling reaction between an acetamidophenylboronic acid and a suitable substrate containing the amino acid backbone could be employed.

Advanced Coupling and Multi-step Synthesis Strategies

The synthesis of this compound often involves a multi-step sequence that requires robust and efficient coupling reactions. The Boc (tert-butyloxycarbonyl) protecting group is crucial in peptide synthesis and the synthesis of unnatural amino acids. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

For the construction of peptides containing this compound, various peptide coupling reagents are available to form the amide bond between the carboxylic acid of one amino acid and the amine of another. peptide.com Common coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). peptide.com These reagents are designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine, while minimizing racemization of the chiral centers. peptide.com The choice of coupling reagent can be critical for achieving high yields and purity, especially when dealing with sterically hindered or sensitive amino acids.

Multi-step syntheses of unnatural amino acids often involve a combination of the strategies mentioned above. A typical sequence might involve the stereoselective synthesis of a D-phenylalanine derivative, followed by functionalization of the phenyl ring to introduce the acetamido group, and finally protection of the alpha-amino group with the Boc moiety. Alternatively, a precursor containing the acetamidophenyl group could be used in an asymmetric synthesis to build the chiral amino acid backbone, followed by Boc protection. The development of efficient and practical multi-step syntheses is crucial for making these valuable building blocks readily accessible for research and development. researchgate.net

Utilization of Peptide Coupling Reagents in Analog Synthesis (e.g., OxymaPure/DIC)

In the synthesis of analogues of this compound, particularly when incorporating them into peptide chains, the choice of coupling reagent is critical to maximize yield and minimize side reactions, most notably racemization. The combination of OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) and DIC (N,N'-diisopropylcarbodiimide) has emerged as a superior alternative to traditional coupling reagents like HOBt (hydroxybenzotriazole). cem.comnih.gov

OxymaPure/DIC is recognized for its efficiency in forming amide bonds, leading to higher yields and purities of the desired peptide products. nih.gov This reagent system is particularly advantageous in preventing the epimerization of the chiral center of the amino acid, a common issue with many coupling methods. cem.com The non-explosive nature of OxymaPure also presents a significant safety advantage over HOBt. cem.com

The general mechanism involves the in-situ formation of an active ester of the Boc-protected amino acid with OxymaPure, facilitated by DIC. This active ester then readily reacts with the amino group of another amino acid or peptide to form the peptide bond. This process can be performed in both solution-phase and solid-phase peptide synthesis (SPPS). oxymapure.com

Key advantages of using OxymaPure/DIC in the synthesis of this compound analogues include:

Reduced Racemization: Preserves the stereochemical integrity of the D-amino acid. oxymapure.com

High Coupling Efficiency: Leads to excellent yields of the desired peptides. nih.gov

Safety: OxymaPure is a safer, non-explosive alternative to HOBt. cem.com

Versatility: Compatible with a wide range of solvents and suitable for both manual and automated peptide synthesis. oxymapure.comoxymapure.com

The following table summarizes a comparison of coupling reagent performance in a model peptide synthesis, highlighting the benefits of OxymaPure/DIC.

Coupling Reagent/StrategyYield (%)D/L Isomer Ratio (%)
HOBt/DIC81.99.3
OxymaPure/DIC 89.9 1.0
HOAt/DIC81.43.3

Data adapted from studies on model peptide synthesis. oxymapure.com

Design and Optimization of Convergent and Linear Synthetic Pathways

Linear Synthesis:

A linear synthesis involves the sequential modification of a starting material through a series of reactions to arrive at the final product. youtube.com For this compound, a plausible linear synthesis would start with D-phenylalanine. The steps would likely involve:

Nitration: Introduction of a nitro group at the 4-position of the phenyl ring.

Boc Protection: Protection of the amino group with a tert-butyloxycarbonyl (Boc) group. chemicalbook.comorgsyn.org

Reduction: Reduction of the nitro group to an amino group.

Acetylation: Acetylation of the newly formed amino group to yield the final product.

Convergent Synthesis:

A convergent synthesis, in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. wikipedia.org For a complex analogue of this compound that might be part of a larger peptide, a convergent approach would be highly advantageous.

For instance, a functionalized this compound analogue could be synthesized in one pathway, while a separate peptide fragment is synthesized in another. These two fragments would then be coupled together in a final step. This approach offers several benefits:

Greater Flexibility: Allows for the efficient synthesis of a library of analogues by combining different fragments.

Easier Purification: The intermediate fragments are smaller and often easier to purify than the intermediates in a long linear synthesis.

The table below illustrates the theoretical yield advantage of a convergent over a linear synthesis, assuming a hypothetical 5-step synthesis where each step has an 80% yield.

Synthetic StrategyCalculationOverall Yield
Linear 0.80 x 0.80 x 0.80 x 0.80 x 0.8032.8%
Convergent (0.80 x 0.80) x (0.80 x 0.80) x 0.8051.2%

This is a simplified model to illustrate the mathematical advantage of a convergent approach.

In the context of synthesizing complex analogues of this compound, a convergent strategy where the modified amino acid is prepared and then coupled to other building blocks using efficient reagents like OxymaPure/DIC represents a highly optimized and efficient approach.

Applications of Boc D 4 Acetamidophe in Peptide and Protein Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble polymer support. bachem.com The choice of protecting group strategy is fundamental to the success of SPPS. The use of Boc-D-4-acetamidophenylalanine falls under the Boc/Bzl strategy, one of the original and still relevant approaches to peptide synthesis. bachem.com

Role of Boc Strategy in Acid-Labile Protecting Group Schemes

In SPPS, the Boc group serves as a temporary protecting group for the α-amino function of the incoming amino acid, in this case, D-4-acetamidophenylalanine. americanpeptidesociety.org This protection prevents unwanted self-polymerization and ensures that the correct peptide bonds are formed during the coupling step. altabioscience.com The defining characteristic of the Boc protecting group is its lability under acidic conditions. thermofisher.com

The synthesis cycle involves the following key steps:

Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the growing peptide chain, which is anchored to the solid support. This is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). chempep.comfishersci.co.uk This step exposes a free amino group.

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, often in the presence of the next activated amino acid to be coupled (in situ neutralization), a technique known to improve efficiency for difficult sequences. peptide.com

Coupling: The next amino acid in the sequence, Boc-D-4-acetamidophenylalanine, is activated at its carboxyl group and coupled to the free amino group of the resin-bound peptide. bachem.com

Washing: Excess reagents and by-products are washed away before the next cycle begins. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. The side chain of 4-acetamidophenylalanine, the acetamido group, is stable to the repetitive TFA treatments used for Boc deprotection and does not require an additional protecting group. The final step involves cleaving the completed peptide from the resin and removing any permanent side-chain protecting groups (like Benzyl, Bzl) with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). thermofisher.compeptide.com

Orthogonality with Other Protecting Group Chemistries (e.g., Fmoc, Bn)

Orthogonal protection strategies are crucial in complex synthesis, allowing for the selective removal of one type of protecting group without affecting others. organic-chemistry.orgethz.ch This enables specific modifications, such as side-chain cyclization or branching. The Boc group is a key component in a "quasi-orthogonal" protection scheme.

Boc vs. Fmoc: The Boc and 9-fluorenylmethoxycarbonyl (Fmoc) groups are truly orthogonal. total-synthesis.comorganic-chemistry.org The Boc group is removed by acid (e.g., TFA), while the Fmoc group is stable to acid but cleaved by a base, typically piperidine (B6355638). total-synthesis.com This orthogonality allows for the use of both protecting groups in the same synthesis, enabling the selective deprotection of either the N-terminus or a specific side chain for further chemical modification. For instance, if Boc-D-4-acetamidophenylalanine were used for chain elongation, an Fmoc-protected lysine (B10760008) could be incorporated to allow for selective modification of the lysine side chain.

Boc vs. Bn: The combination of Boc for temporary N-α-protection and Benzyl (Bn) ethers, esters, or carbamates for permanent side-chain protection is termed "quasi-orthogonal" or is based on graded lability. ub.edubiosynth.com Both Boc and Bn groups are cleaved by acid, but their sensitivities differ significantly. The Boc group is removed with moderate acid (TFA), whereas the more robust Bn-based groups require very strong acids like HF for cleavage. chempep.comub.edu This difference in reactivity allows the Boc group to be removed repeatedly throughout the synthesis while the Bn-protected side chains remain intact until the final cleavage step.

Protecting GroupCleavage ConditionStabilityOrthogonality with Boc
Boc Acid (TFA)Base, Hydrogenolysis-
Fmoc Base (Piperidine)Acid, HydrogenolysisYes
Bn (Benzyl) Strong Acid (HF), HydrogenolysisBase, Mild AcidNo (Quasi-orthogonal)

Advantages and Limitations in Specific Peptide Sequences (e.g., Hydrophobic Peptides, Acid-Sensitive Peptides)

The choice of the Boc strategy, and therefore the use of Boc-D-4-acetamidophenylalanine, offers distinct advantages and disadvantages depending on the target peptide sequence.

Advantages:

Hydrophobic Peptides: Boc-SPPS is often superior for the synthesis of "difficult" or hydrophobic sequences that are prone to aggregation during synthesis. peptide.comnih.gov During the acid-based deprotection step, the newly exposed N-terminal amine is protonated. This positive charge helps to disrupt the intermolecular hydrogen bonding that leads to peptide chain aggregation, thereby improving solvation and the efficiency of the subsequent coupling step. peptide.com

Base-Sensitive Peptides: For peptides containing base-labile moieties, such as esters (depsipeptides) or thioesters, the Boc strategy is preferred over the Fmoc strategy. biosynth.comresearchgate.net The repeated use of basic piperidine in Fmoc-SPPS can lead to the cleavage of these sensitive functionalities, whereas the acidic conditions of the Boc workflow leave them intact. ub.edu

Limitations:

Acid-Sensitive Peptides: The primary limitation of the Boc strategy is its reliance on harsh acidic conditions. Peptides with acid-sensitive modifications, such as O-glycosylation or sulfation, may be degraded during the repetitive TFA deprotection steps or the final strong-acid cleavage. biosynth.com While the acetamido group of Boc-D-4-acetamidophenylalanine is stable, other residues in the sequence may not be.

Harsh Final Cleavage: The final cleavage from the resin and removal of permanent protecting groups in Boc/Bzl chemistry typically requires liquid HF. altabioscience.com HF is highly corrosive and toxic, necessitating specialized laboratory equipment and handling procedures. altabioscience.com

Comparative Analysis with Fmoc-Based SPPS Methodologies

The Fmoc/tBu strategy has largely become the more common method for SPPS, primarily due to its milder conditions. altabioscience.comiris-biotech.de However, the Boc/Bzl strategy remains a critical tool for specific applications. A comparative analysis is essential when planning the synthesis of a peptide containing Boc-D-4-acetamidophenylalanine.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Temporary Nα-Group Boc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Nα-Group Cleavage Moderate Acid (e.g., 50% TFA in DCM) chempep.comresearchgate.netBase (e.g., 20% Piperidine in DMF) americanpeptidesociety.orgresearchgate.net
Side-Chain Protection Benzyl (Bzl) based groups (e.g., Bn, Tos)tert-Butyl (tBu) based groups ub.edu
Final Cleavage/Deprotection Strong Acid (e.g., HF, TFMSA) thermofisher.comresearchgate.netModerate Acid (e.g., 95% TFA) altabioscience.comresearchgate.net
Orthogonality Quasi-orthogonal (based on differential acid lability) ub.eduFully orthogonal (acid vs. base cleavage) altabioscience.comtotal-synthesis.com
Advantages Better for hydrophobic/aggregating sequences, compatible with base-labile groups. peptide.combiosynth.comMilder conditions, no HF required, wide variety of derivatives available, easier automation. altabioscience.comiris-biotech.de
Disadvantages Requires harsh, corrosive acids (HF); repetitive acid treatment can degrade sensitive peptides. americanpeptidesociety.orgaltabioscience.comPiperidine can cause side reactions (e.g., aspartimide formation); not suitable for base-labile peptides. ub.edu

Site-Specific Unnatural Amino Acid Incorporation into Proteins

Beyond peptide synthesis, Boc-D-4-acetamidophenylalanine is a precursor for the site-specific incorporation of the unnatural amino acid (UAA) D-4-acetamidophenylalanine into proteins. This technique, known as genetic code expansion, allows researchers to introduce novel chemical functionalities into proteins in living cells or in vitro systems, providing powerful tools for studying protein structure and function. nih.gov The incorporation of a D-amino acid can confer resistance to proteolysis, while the acetamido group can be used to probe molecular interactions. researchgate.netresearchgate.net

Chemical Aminoacylation Strategies for Genetic Code Expansion

One major route for incorporating UAAs is the chemical aminoacylation of a transfer RNA (tRNA). scispace.com This method bypasses the need for an engineered aminoacyl-tRNA synthetase and is therefore applicable to a very wide range of unnatural amino acids that may not be recognized by enzymes. beilstein-journals.org

The general strategy involves these steps:

Synthesis of the UAA: The desired unnatural amino acid, in this case, 4-acetamidophenylalanine, is chemically synthesized. For use in chemical aminoacylation, the α-amino group is typically protected with a group other than Boc, such as the 4-pentenoyl group, which is compatible with the subsequent enzymatic ligation steps. beilstein-journals.org

Chemical Acylation of a Dinucleotide: The protected UAA is activated (e.g., as a cyanomethyl ester) and chemically ligated to a dinucleotide, typically pdCpA. beilstein-journals.org

Ligation to a Suppressor tRNA: The resulting aminoacyl-pdCpA is then enzymatically ligated to a truncated suppressor tRNA (lacking its 3'-terminal CA nucleotides) using an enzyme like T4 RNA ligase. This creates a full-length, misacylated suppressor tRNA that carries the unnatural amino acid. beilstein-journals.orgepfl.ch

In Vitro/In Vivo Translation: This engineered aminoacyl-tRNA is introduced into a protein expression system (e.g., Xenopus oocytes, cell-free extracts). scispace.com The suppressor tRNA recognizes a nonsense codon (e.g., the amber stop codon, UAG) that has been introduced into the gene of interest at the desired site. nih.gov The ribosome then incorporates the unnatural amino acid in response to this codon, producing a protein containing the UAA at a specific position. nih.govnih.govebi.ac.uk

This methodology provides precise control over protein composition, enabling the introduction of unique chemical handles, probes, or structurally significant modifications like D-4-acetamidophenylalanine.

Engineering Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs

The site-specific incorporation of non-canonical amino acids (ncAAs) like Boc-D-4-acetamidophenylalanine into proteins is made possible through the engineering of orthogonal translation systems (OTS). biorxiv.org An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous translational machinery. biorxiv.orgnih.gov This orthogonality ensures that the engineered aaRS specifically charges its designated tRNA with the ncAA, and this ncAA-tRNA pair does not cross-react with the host's native aaRSs and tRNAs. nih.gov

The process of engineering these orthogonal pairs often begins with sourcing an aaRS/tRNA pair from a different domain of life. frontiersin.org For instance, the tyrosyl-tRNA synthetase (TyrRS)/tRNA(Tyr) pair from the archaeon Methanocaldococcus jannaschii (Mj) is a commonly used scaffold for creating OTS in E. coli because it is largely orthogonal in bacterial systems. biorxiv.orgfrontiersin.org However, this specific pair is not orthogonal in eukaryotic cells like yeast or mammalian cells. biorxiv.org

To adapt an aaRS for a novel ncAA such as Boc-D-4-acetamidophenylalanine, the enzyme's active site must be mutated to accommodate the new substrate while excluding all 20 canonical amino acids. This is typically achieved through directed evolution techniques, which involve creating large libraries of aaRS mutants and screening them for the desired activity. researchgate.netnih.gov

Fluorescence-activated cell sorting (FACS) is a powerful high-throughput screening method used for this purpose. biorxiv.orgnih.gov In a typical setup, a reporter gene, such as that for green fluorescent protein (GFP), is designed to contain a premature stop codon (e.g., an amber codon, UAG) at a permissive site. nih.gov When a functional, orthogonal aaRS mutant successfully charges its tRNA with the ncAA, the ribosome reads through the stop codon and produces the full-length, fluorescent protein. Cells expressing active synthetases will fluoresce and can be isolated from the library. researchgate.netnih.gov To ensure high specificity, alternating cycles of positive and negative selection are employed. Positive selection isolates active mutants in the presence of the ncAA, while negative selection eliminates mutants that incorporate canonical amino acids in the absence of the ncAA. nih.gov

Recent advancements have also highlighted the importance of tRNA engineering to improve the efficiency and orthogonality of ncAA incorporation. frontiersin.org Modifications to the tRNA sequence, particularly in the acceptor stem, can enhance its recognition by the engineered aaRS while minimizing its interaction with host synthetases. frontiersin.org

Organism of Origin for OTSCommon Host OrganismKey Engineering StrategyReference
Methanocaldococcus jannaschii (TyrRS/tRNA)Escherichia coliDirected evolution of aaRS active site biorxiv.orgfrontiersin.org
Methanosarcina mazei (PylRS/tRNA)Bacteria and EukaryotesHighly orthogonal, does not require tRNA engineering for orthogonality nih.gov
Tetrahymena thermophila (tRNAGln)Eukaryotic cellsDirected evolution of the tRNA acceptor stem frontiersin.org

Ribosomal Incorporation Mechanisms and Stereochemical Considerations (e.g., Kinetic Resolution of D-Amino Acid Stereoisomers)

While the translational machinery has evolved to be highly specific for L-amino acids, synthetic biologists have successfully enabled the ribosomal incorporation of D-amino acids. nih.govacs.org However, the process is significantly less efficient than the incorporation of their L-counterparts. Kinetic studies have revealed that the incorporation of D-phenylalanine is approximately 250-fold slower than L-phenylalanine. nih.govacs.orgdiva-portal.org

Several steps in the translation cycle contribute to this discrimination. The formation of the ternary complex between the D-aminoacyl-tRNA, elongation factor Tu (EF-Tu), and GTP can be a rate-limiting step. nih.govacs.orgdiva-portal.org However, even with saturating concentrations of EF-Tu, the incorporation of D-amino acids remains slow, indicating that steps on the ribosome itself, such as accommodation and peptide bond formation, are also significant barriers. nih.govacs.orgdiva-portal.org

The ribosome itself can discriminate against D-aminoacyl-tRNAs at the peptidyl-transferase center (PTC). columbia.edu The presence of a D-amino acid at the C-terminus of the nascent peptide chain can impede the structural rearrangements within the PTC that are necessary for the next round of elongation. columbia.edu This leads to a partitioning of elongating ribosomes into populations that are either competent or incompetent for further synthesis. columbia.edu

Interestingly, the identity of the tRNA body can influence the efficiency of D-amino acid incorporation. Swapping the tRNA body can moderately increase the rate of incorporation, suggesting that interactions between the tRNA and the ribosome play a role in overcoming the kinetic barrier. nih.govacs.orgdiva-portal.org Furthermore, Elongation Factor P (EF-P) has been shown to resolve ribosome stalling that occurs between two consecutive D-amino acids, thereby enabling the synthesis of peptides containing D-amino acid stretches. biorxiv.org

This kinetic proofreading and the challenges in subsequent elongation steps effectively act as a kinetic resolution, discriminating against the D-stereoisomer and ensuring the fidelity of protein synthesis for L-amino acids in natural systems. nih.gov Understanding these rate-limiting steps is crucial for developing strategies to improve the efficiency of incorporating D-amino acids like Boc-D-4-acetamidophenylalanine for various biotechnological applications. nih.govacs.orgdiva-portal.org

FactorImpact on D-Amino Acid IncorporationKey FindingsReference
Stereochemistry D-amino acid incorporation is ~250-fold slower than L-amino acids.Rate-limiting steps include EF-Tu binding, accommodation, and peptide bond formation. nih.govacs.orgdiva-portal.org
EF-Tu Binding of D-aminoacyl-tRNA to EF-Tu can be rate-limiting.Higher EF-Tu concentrations can moderately increase incorporation speed. nih.govacs.orgdiva-portal.org
Ribosome (PTC) The PTC discriminates against D-amino acids, especially after incorporation.The presence of a D-amino acid at the C-terminus of the nascent peptide can stall elongation. columbia.edu
tRNA Body The identity of the tRNA can influence incorporation efficiency.tRNA body swaps have been shown to moderately hasten D-amino acid incorporation. nih.govacs.orgbiorxiv.org
Elongation Factor P (EF-P) Can rescue ribosome stalling.Enables the translation of consecutive D-amino acids. biorxiv.org

Applications in Protein Structure-Function Relationship Elucidation

The ability to incorporate Boc-D-4-acetamidophenylalanine and other ncAAs at specific sites within a protein provides a powerful tool for dissecting structure-function relationships. nih.gov By introducing a residue with unique properties, researchers can probe the local environment and the role of specific amino acids in protein function.

For example, the introduction of an amino acid with a bulky protecting group like the Boc group can be used to investigate the spatial constraints within a protein's active site or at a protein-protein interface. The acetylated amino group of Boc-D-4-acetamidophenylalanine can also serve as a unique chemical handle for subsequent modifications.

In studies of the human decay-accelerating factor (DAF), site-directed mutagenesis was used to replace specific amino acids to identify regions critical for its regulatory activity. nih.gov While this study used conventional mutagenesis to replace residues with other canonical amino acids, the incorporation of an ncAA like Boc-D-4-acetamidophenylalanine could offer more subtle and specific probes. For instance, replacing a key residue with its D-enantiomer could reveal the importance of side-chain orientation for ligand binding or catalysis without drastically altering the side chain's chemical nature.

Furthermore, the incorporation of ncAAs can be used to create proteins with novel functions. By replacing a residue within a fluorophore, such as in GFP, the spectral properties of the protein can be altered. nih.gov The successful incorporation of O-methyl-L-tyrosine into a modified uvGFP resulted in a protein with a unique emission spectrum, demonstrating the potential to create novel biosensors and imaging agents. nih.gov

Engineering of Peptides and Proteins with Enhanced Properties

Strategies for Increasing Proteolytic Stability of Peptides

A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases in the body. frontiersin.orgoup.com A highly effective strategy to overcome this is the incorporation of D-amino acids, such as Boc-D-4-acetamidophenylalanine. frontiersin.orgnih.govnih.gov Proteases are chiral enzymes that are highly specific for L-amino acid substrates; their active sites are not configured to bind and cleave peptide bonds involving D-amino acids. nih.govmdpi.com

The introduction of even a single D-amino acid can significantly enhance a peptide's resistance to proteolysis. frontiersin.orgbiorxiv.org Studies have shown that peptides with D-amino acid substitutions are significantly more stable in the presence of proteases like trypsin and chymotrypsin, as well as in human serum. oup.comnih.govlifetein.com.cn For example, an all-L-amino acid peptide might be completely degraded within hours, while its D-amino acid-containing counterpart can remain largely intact for 24 hours or longer. frontiersin.orgnih.gov

The position and number of D-amino acid substitutions can be tailored to achieve the desired level of stability. lifetein.com.cn Placing D-amino acids at the N- or C-termini can protect against exopeptidases, while internal substitutions can prevent cleavage by endopeptidases. lifetein.com.cn In some cases, replacing all L-amino acids with their D-enantiomers (creating a retro-inverso peptide) can render the peptide almost completely resistant to proteolytic degradation. lifetein.com.cnacs.org

Peptide Modification StrategyEffect on Proteolytic StabilityExampleReference
Partial D-amino acid substitution Significantly increased resistance to specific proteases.A peptide with D-lysine substitutions showed high stability against trypsin. oup.comnih.gov
Terminal D-amino acid addition Increased stability in human serum.Adding D-amino acids to both termini yielded peptides highly resistant to degradation. lifetein.com.cn
All D-amino acid peptide (Retro-inverso) High resistance to a broad range of proteases.All-D-peptides are less immunogenic and more stable. acs.org

Facilitation of Conformational Constraints and Cyclization in Peptides

Incorporating D-amino acids like Boc-D-4-acetamidophenylalanine is a powerful strategy for introducing conformational constraints into peptides, which can facilitate cyclization and lead to more rigid, and often more bioactive, structures. researchgate.netnih.govsci-hub.se Linear peptides are typically flexible and exist in a multitude of conformations, which can be entropically unfavorable for binding to a receptor. By constraining the peptide's structure, its binding affinity and selectivity for a target can be significantly improved. researchgate.netresearchgate.net

D-amino acids preferentially adopt conformations that induce turns in the peptide backbone, such as β-turns. iupac.org For instance, a D-amino acid in a cyclic pentapeptide often occupies the i+1 position of a βII' turn. iupac.org This predictable influence on conformation can be used in a "spatial screening" approach, where a D-amino acid is systematically moved around a peptide scaffold to generate a library of diastereomers with distinct spatial arrangements of their side chains. iupac.org One of these constrained conformations may perfectly match the bioactive conformation required for receptor binding, leading to superactive analogues. iupac.org

The presence of a mix of L- and D-amino acids can promote conformations that are favorable for cyclization, bringing the N- and C-termini of a linear peptide into close proximity. researchgate.net This pre-organization reduces the entropic penalty of cyclization, often leading to higher yields in cyclization reactions compared to all-L peptides. researchgate.net Various cyclization strategies can be employed, including head-to-tail amide bond formation, disulfide bridges, or linking amino acid side chains. nih.govresearchgate.net

Conformational Effect of D-Amino AcidImpact on Peptide StructureApplicationReference
Turn Inducement Promotes the formation of β-turns, particularly βII' turns.Used to design specific conformations and for "spatial screening" to find highly active analogues. iupac.org
Conformational Rigidity Reduces the number of accessible conformations, increasing structural definition.Improves receptor binding affinity and selectivity. researchgate.netsci-hub.se
Facilitation of Cyclization Pre-organizes the linear peptide for cyclization.Increases the efficiency of macrocycle formation. researchgate.net

Design of Peptide-Based Probes and Enzyme Inhibitors

The unique properties conferred by D-amino acids make them valuable components in the design of peptide-based probes and enzyme inhibitors. mdpi.combiorxiv.org The enhanced proteolytic stability of D-amino acid-containing peptides is a crucial advantage, as it increases their in vivo half-life, allowing them to reach and interact with their targets for longer periods. mdpi.combiorxiv.org

In the design of enzyme inhibitors, incorporating a D-amino acid can improve both stability and binding affinity. biorxiv.org For example, the substitution of a single glycine (B1666218) with a D-serine in a bicyclic peptide inhibitor of urokinase-type plasminogen activator resulted in improved stability and higher affinity. biorxiv.org Furthermore, computational methods are being developed to design de novo D-peptide inhibitors that can mimic the binding interactions of known L-peptide ligands. biorxiv.org

Mirror-image phage display is another powerful technique used to discover potent D-peptide inhibitors. mdpi.com In this method, a target protein is synthesized entirely from D-amino acids and used to screen a library of L-peptides. The L-peptides that bind are then synthesized as their D-enantiomers, which will bind to the natural L-form of the target protein with high affinity and specificity. mdpi.com This approach has been successfully used to develop D-peptide inhibitors for targets such as the p53-MDM2 interaction, which is crucial in cancer. mdpi.com

The introduction of a protected amino acid like Boc-D-4-acetamidophenylalanine can also serve as a starting point for creating sophisticated probes. The Boc protecting group can be removed under specific conditions to reveal a primary amine, which can then be conjugated to fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. cuanschutz.edu This allows for the creation of highly specific probes to study biological processes in real-time.

ApplicationRole of D-Amino Acid / Boc-D-4-acetamidopheExampleReference
Enzyme Inhibitors Increases proteolytic stability and can enhance binding affinity.D-peptide inhibitors of the MDM2 oncoprotein showed significant tumor inhibition. mdpi.combiorxiv.org
Biological Probes Provides a site for conjugation to reporter molecules (after deprotection).N/A cuanschutz.edu
Therapeutics Increases in vivo half-life and reduces immunogenicity.An all-D-peptide for Alzheimer's disease proved safe and effective in animal models. acs.org

Research Paradigms in Chemical Biology Utilizing Boc D 4 Acetamidophe and Analogues

Development of Small Molecule Probes for Biological Systems

The development of small molecule probes is a cornerstone of chemical biology, providing tools to visualize and perturb biological systems. Boc-D-4-acetamidophe serves as a valuable building block in the synthesis of such probes. Its acetamido group can be readily modified, and the Boc-protecting group allows for its straightforward incorporation into peptide sequences or other molecular scaffolds.

Fluorescently labeled small molecules are instrumental in modern biological research and drug discovery. By conjugating fluorescent dyes to small molecules, researchers can visualize their distribution, metabolism, and interactions within in vitro and in vivo systems. This technique is widely applied in cell imaging, drug screening, and studies of molecular interactions. For instance, small molecule fluorescent probes can be designed to target specific organelles, such as the Golgi apparatus, which is implicated in cancer development and metastasis. rsc.org The development of probes that can specifically target and image the Golgi apparatus is an emerging area in cancer theranostics. rsc.org

Small-molecule inhibitors are also repurposed to create affinity probes for targeted cancer imaging. frontiersin.org These probes, often based on inhibitors that bind tightly to overexpressed proteins in cancer cells, can be labeled with fluorophores or radionuclides for various imaging modalities. frontiersin.org The design of these affinity probes involves careful consideration of the inhibitor, linker, and the imaging reporter to optimize affinity and pharmacokinetic properties. frontiersin.org

Application in Target Identification and Validation Studies within Cellular Contexts

Identifying and validating biological targets are critical early steps in the drug discovery pipeline. technologynetworks.comresearchgate.net this compound and its analogues can be incorporated into libraries of small molecules for high-throughput screening to identify compounds that interact with specific cellular targets.

Target identification involves pinpointing the specific biomolecules, such as proteins or genes, that are associated with a disease state. technologynetworks.comscisynopsisconferences.com Once a potential target is identified, validation is necessary to confirm its role in the disease and its suitability for therapeutic intervention. technologynetworks.com This validation process often involves genetic manipulation of the target, such as knockdown or overexpression, and monitoring the downstream effects on cellular signaling pathways. technologynetworks.com

The use of quantitative systems pharmacology (QSP) combined with network-based analysis (NBA) is an emerging in silico approach to enhance the efficiency of target identification and validation. nih.gov QSP models integrate molecular-level disease biology to predict outcomes at a higher organizational level, while NBA analyzes the complex interactions between drugs, targets, and disease-related genes and proteins. nih.gov These computational methods can help to prioritize targets and reduce the high failure rates in clinical trials that are often attributed to a poor understanding of the target-disease linkage. nih.gov

Elucidation of Biomolecular Interactions and Signaling Pathways

Understanding the intricate network of biomolecular interactions and signaling pathways is fundamental to cell biology. Small molecules derived from this compound can be designed as specific ligands to probe these interactions. By observing the cellular response to these synthetic ligands, researchers can dissect complex signaling cascades.

The study of ghrelin O-acyltransferase (GOAT), an enzyme involved in the unique post-translational modification of the peptide hormone ghrelin, provides an example of how small molecule inhibitors can be used to elucidate enzymatic mechanisms and signaling pathways. syr.edu The development of novel GOAT inhibitors, facilitated by high-throughput screening assays and computational modeling, has provided insights into the potential catalytic mechanism of this enzyme. syr.edu By inhibiting GOAT, it is possible to modulate ghrelin signaling, which has wide-ranging physiological effects on metabolism and other processes. syr.edu

The following table summarizes key research findings related to the elucidation of biomolecular interactions:

Research AreaKey FindingReference
Ghrelin SignalingDevelopment of small-molecule inhibitors for ghrelin O-acyltransferase (GOAT) to modulate ghrelin maturation and signaling. syr.edu
Target ValidationUse of small molecules to confirm the role of a specific target in a disease pathway. technologynetworks.com
Network BiologyApplication of network-based analysis to understand the complex interplay of drugs, targets, and disease pathways. nih.gov

Design of Peptidomimetics and Bioactive Small Molecule Modulators

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as stability and bioavailability. nih.govcam.ac.uk The D-configuration of this compound is particularly useful in this context, as it can be used to introduce conformational constraints into a peptide backbone, leading to more stable and selective peptidomimetics.

The design of peptidomimetics often involves replacing parts of the peptide backbone with non-peptidic scaffolds to mimic the bioactive conformation of the original peptide. nih.gov This strategy is particularly promising for developing inhibitors of protein-protein interactions (PPIs), which are often challenging targets for traditional small molecules. nih.gov The use of three-dimensional (3D) scaffolds rich in sp3-centers can allow for the precise mimicry of peptide secondary structures like turns and helices. nih.gov

A notable trend in this area is the use of cyclic scaffolds to create conformationally restrained peptidomimetic ligands. mdpi.com For example, the insertion of a D-configured proline derivative into a peptidomimetic structure has led to potent antagonists of integrin-mediated cell adhesion. mdpi.com The following table outlines different approaches to peptidomimetic design.

Design StrategyDescriptionKey FeatureReference
Scaffold HoppingReplacing the peptide backbone with a non-peptidic scaffold while retaining key side-chain functionalities.Mimics bioactive conformation. nih.gov
Conformational ConstraintIntroducing cyclic structures or D-amino acids to restrict the flexibility of the molecule.Enhances stability and selectivity. mdpi.com
Bioisosteric ReplacementSubstituting an amide bond with a more stable isostere, such as a triazole ring.Improves metabolic stability. cam.ac.uk

Integration into Programmable Biomolecular Scaffolds for Enhanced Catalytic Efficiency and Signaling

Programmable biomolecular scaffolds, such as those constructed from DNA, offer a powerful platform for organizing and controlling the function of other molecules. nih.gov this compound and its derivatives can be attached to these scaffolds to create novel functional materials.

DNA nanostructures, for example, can be engineered into a variety of shapes and sizes with high precision. nih.gov These structures can then be used to assemble proteins, enzymes, and other biomolecules into specific spatial arrangements. nih.gov This precise organization can lead to the creation of artificial enzyme pathways with enhanced catalytic efficiency or the development of sophisticated nanomachines for in vitro and in vivo applications. nih.gov The ability to program the assembly of these scaffolds opens up new avenues for creating complex, functional biomolecular systems. nih.gov

Exploration of Bioconjugation Strategies with Acetamidophenyl Derivatives

Bioconjugation is the chemical strategy of linking biomolecules, such as proteins or nucleic acids, to other molecules, which can include small molecules, polymers, or dyes. spirochem.comwiley-vch.de The acetamidophenyl group of this compound provides a handle for various bioconjugation reactions.

These strategies are essential for a wide range of applications in chemical biology, from creating antibody-drug conjugates for targeted cancer therapy to developing fluorescently labeled probes for biological imaging. spirochem.com The choice of conjugation chemistry depends on the functional groups available on the biomolecule and the desired properties of the final conjugate. wiley-vch.de Common strategies target the side chains of amino acids like lysine (B10760008) and cysteine. wiley-vch.denih.gov

Recent advances in bioconjugation have focused on developing methods for site-specific labeling to produce homogeneous products. nih.gov Furthermore, bioconjugation is crucial for the delivery of nucleic acid-based therapeutics, where ligands are attached to overcome delivery challenges and achieve targeted delivery to specific organs or cells. nih.gov

Analytical and Characterization Methodologies in Research of Boc D 4 Acetamidophe

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating Boc-D-4-acetamidophenylalanine from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate, identify, and quantify each component in a mixture. nih.gov For Boc-D-4-acetamidophenylalanine, reversed-phase HPLC is a common method for purity analysis. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound is a key identifier, and the peak area is proportional to its concentration, allowing for accurate purity determination.

Table 3: Typical HPLC Parameters for the Analysis of Boc-D-4-acetamidophenylalanine

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of water with 0.1% TFA and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. echemi.com In the synthesis of Boc-D-4-acetamidophenylalanine, TLC can be used to track the consumption of starting materials and the formation of the product. A suitable solvent system (eluent) is chosen to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel plate. The spots are visualized under UV light or by staining. The retention factor (Rf) value is a characteristic property of a compound in a specific TLC system.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of Boc-D-4-acetamidophenylalanine and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of compound, which allows for the detection of the molecular ion peak, typically as [M+H]⁺ or [M+Na]⁺.

Table 4: Expected Mass Spectrometry Data for Boc-D-4-acetamidophenylalanine

Ion Calculated m/z Observed m/z (example)
[M+H]⁺323.16~323.2
[M+Na]⁺345.14~345.1
[M-Boc+H]⁺223.11~223.1

The fragmentation pattern can provide further confirmation of the structure, with characteristic losses of the Boc group and other fragments.

Theoretical and Computational Studies on Boc D 4 Acetamidophe

Molecular Modeling and Conformational Analysis

The process begins by systematically rotating key dihedral angles to generate a diverse set of initial structures. These conformers are then subjected to geometry optimization using quantum chemical methods, such as Density Functional Theory (DFT), to find their minimum energy state. chemrxiv.orgethz.ch The relative free energies of these optimized conformers are calculated to determine their stability and statistical prevalence. chemrxiv.org For example, in studies of similar benzyl-substituted compounds, staggered conformations are often found to be energy minima, though eclipsed forms can also be stable depending on other structural factors. ethz.ch The analysis of potential energy surfaces, which map energy as a function of bond rotation, reveals the energy barriers between different conformations, indicating how rapidly they can interconvert. ethz.ch

Table 1: Key Dihedral Angles for Conformational Analysis of Boc-D-4-acetamidophenylalanine

Dihedral Angle Description Significance
φ (phi) C'-N-Cα-C' Rotation around the N-Cα bond, influencing the orientation of the Boc group relative to the side chain.
ψ (psi) N-Cα-C'-N Rotation around the Cα-C' bond, affecting the position of the carboxyl group.
χ1 (chi1) N-Cα-Cβ-Cγ Rotation around the Cα-Cβ bond, determining the orientation of the phenyl ring relative to the backbone.

Prediction and Calculation of Physicochemical Properties

Computational models are extensively used to predict key physicochemical properties that are critical for applications like drug design. These calculations provide valuable data that can guide synthesis and experimental testing.

Lipophilicity, commonly expressed as the logarithm of the n-octanol/water partition coefficient (logP), is a crucial parameter that affects a molecule's solubility, permeability, and bioavailability. researchgate.net This property can be computed using implicit solvation models, which represent the solvent as a continuous medium with specific dielectric properties.

One such advanced method is the Integral Equation Formalism of the Miertus-Scrocco-Tomasi (IEFPCM/MST) continuum solvation model. ub.edu This model has been applied to compute the logP of a wide range of amino acids and their derivatives, including 4-acetamidophenylalanine. researchgate.netexplorationpub.com The calculation involves optimizing the molecule's geometry separately in simulated water and n-octanol environments at a specific level of theory, such as B3LYP/6-31G(d). chemrxiv.orgexplorationpub.com The difference in the solvation free energies between the two solvents is then used to calculate the logP value. d-nb.info In a study extending the hydrophobicity scale of amino acids, two structural models were used for calculations, differing only by their C-terminal capping groups (N-methyl vs. O-methyl). researchgate.net A slight discrepancy was noted for 4-(Acetylamino)phenylalanine between the two models, with one predicting a more hydrophilic character than the other by 1.53 logP units. explorationpub.com

Table 2: Calculated logP Values for 4-acetamidophenylalanine using the IEFPCM/MST Model

Computational Model Capping Group Calculated logP Reference
Model 1 N-methyl (NME) More hydrophilic prediction explorationpub.com

The credibility of any computational model hinges on its validation against reliable experimental data. nih.govfda.gov This process involves comparing the predicted values with those measured in a laboratory to quantify the model's accuracy and predictive power. nih.govscipedia.com

The IEFPCM/MST model has been rigorously tested in blind prediction challenges such as SAMPL6 and SAMPL7. d-nb.infonih.gov For the SAMPL6 challenge, the model achieved a root-mean-square error (RMSE) of 0.78 logP units, placing it among the top-performing physical methods. nih.gov In the SAMPL7 challenge, the model yielded an RMSE of 1.03 logP units for a set of 22 drug-like compounds. ub.edud-nb.info These results support the general reliability of the IEFPCM/MST model for predicting partition coefficients. d-nb.infonih.gov

In a specific study involving non-standard amino acids, the computationally derived logP for 4-acetamidophenylalanine was compared to experimental values. chemrxiv.orgexplorationpub.com The deviation between the calculated value (using "Model 2") and the experimental data was found to be 1.16 logP units. chemrxiv.orgexplorationpub.com This level of deviation is consistent with the performance of the model in broader challenge sets and highlights the ongoing need to refine parameterization for specific chemical moieties. chemrxiv.orgd-nb.info

Table 3: Comparison of Calculated vs. Experimental logP for 4-acetamidophenylalanine

Parameter Value Reference
Computational Method IEFPCM/MST (Model 2) chemrxiv.orgexplorationpub.com
Deviation from Experimental logP 1.16 log units chemrxiv.orgexplorationpub.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of Boc-D-4-acetamidophenylalanine. chemrxiv.org These calculations provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's stability, spectroscopic properties, and chemical reactivity. arxiv.orgmdpi.com

Key parameters derived from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org For complex molecules, these calculations are performed after a thorough conformational search to ensure the properties are determined for the most stable geometry. chemrxiv.org

Table 4: Insights from Quantum Chemical Calculations

Calculated Property Description Chemical Implication
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Electron Density Map | A visual representation of electron distribution in the molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Investigation of Reaction Mechanisms and Transition States in Related Chemical Transformations

Beyond static properties, quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For transformations involving Boc-D-4-acetamidophenylalanine, such as its synthesis or its use in peptide coupling, computational methods can map the entire reaction pathway. This involves identifying and calculating the energies of reactants, products, any reaction intermediates, and, most importantly, the transition states that connect them. rsc.org

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier (activation energy) that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, researchers can predict reaction rates and understand how catalysts or changes in substituents might influence the reaction's efficiency. rsc.orgbeilstein-journals.org This detailed mechanistic insight is often difficult or impossible to obtain through experimental means alone and is invaluable for optimizing existing synthetic routes or designing new ones. rsc.org

Table 5: Data Obtained from Reaction Mechanism Investigations

Computational Output Description Significance
Transition State Geometry The molecular structure at the peak of the energy barrier. Defines the critical atomic arrangement required for the reaction to occur.
Activation Energy (Ea) The energy difference between the reactants and the transition state. Determines the rate of the reaction; a lower barrier means a faster reaction.
Reaction Enthalpy (ΔH) The net energy change between products and reactants. Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

| Imaginary Frequency | A single negative vibrational frequency in the transition state. | Confirms that the calculated structure is a true transition state and not an energy minimum. |

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis of Complex D-Acetamidophenylalanine Derivatives

The precise control of stereochemistry is fundamental to the function of bioactive molecules. The development of stereoselective synthetic methods for complex derivatives of D-acetamidophenylalanine is a vibrant area of research. rsc.org Modern strategies are moving beyond classical approaches to embrace more sophisticated and efficient techniques.

Recent breakthroughs include the application of visible light-promoted photoredox catalysis for the stereoselective synthesis of unnatural α-amino acid derivatives. rsc.org This method allows for the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, using common carboxylic acids as radical precursors. rsc.org The process is notable for its use of an organic acridinium-based photocatalyst and near-stoichiometric amounts of the starting materials. rsc.org

Another significant area of advancement is the use of chiral auxiliaries and asymmetric catalysis to produce enantiomerically pure α-aminophosphonic acids and their derivatives. nih.gov The Pudovik reaction, which involves the nucleophilic addition of phosphites to imines, is a cornerstone of this approach. nih.gov For instance, the addition of diethyl phosphite (B83602) to an imine derived from benzaldehyde (B42025) and (S)-α-methylbenzylamine yields α-aminophosphonates with a specific diastereoisomeric ratio. nih.gov

Furthermore, the synthesis of complex molecular structures, such as the pseudosaccharide core of the natural product EM2487, showcases the intricate stereochemical challenges that chemists are now able to address. umaine.edu Techniques like the Achmatowicz reaction, Stille coupling, and phosphoramidite (B1245037) coupling are employed to construct complex stereochemical relationships. umaine.edu These advancements in stereoselective synthesis are crucial for creating novel analogs of D-acetamidophenylalanine with potentially enhanced biological activities. umaine.edu

A summary of key stereoselective synthesis strategies is presented below:

Synthesis StrategyDescriptionKey Features
Photoredox Catalysis Utilizes visible light to promote stereoselective C-radical addition to a chiral N-sulfinyl imine. rsc.orgEmploys an organic photocatalyst; uses ubiquitous carboxylic acids as radical precursors. rsc.org
Asymmetric Catalysis Employs chiral catalysts to direct the formation of a specific stereoisomer. nih.govEnables the synthesis of enantiomerically pure compounds. nih.gov
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to guide the stereochemical outcome of a reaction. nih.govThe auxiliary is removed after the desired stereocenter is set.
Enzyme-Catalyzed Reactions Biocatalysts are used to perform highly stereoselective transformations.Offers high selectivity under mild reaction conditions.
Substrate-Controlled Synthesis The existing stereocenters in the starting material direct the formation of new stereocenters.Useful for the synthesis of complex molecules with multiple stereocenters. nih.gov

Novel Applications in Directed Evolution and Combinatorial Library Design for Peptides and Proteins

Directed evolution and combinatorial library design are powerful techniques for discovering novel peptides and proteins with desired properties. biorxiv.orgmdpi.com Boc-D-4-acetamidophenylalanine can be incorporated into these libraries to expand the chemical diversity and functional potential of the resulting molecules.

Directed Evolution: This process mimics natural selection in the laboratory to evolve proteins or peptides with enhanced or novel functions. nih.gov It involves iterative rounds of generating a library of variants (mutagenesis), selecting for a desired function, and amplifying the selected sequences. rsc.org The incorporation of Boc-D-4-acetamidophenylalanine into these libraries can introduce unique structural and functional motifs not accessible with the canonical amino acids. Display technologies, such as phage display and mRNA display, are instrumental in linking the phenotype (the displayed peptide) to its genotype (the encoding nucleic acid). nih.govgoogle.com

Combinatorial Library Design: This involves the chemical or biological synthesis of a large number of compounds in a systematic and organized manner. mdpi.com The inclusion of Boc-D-4-acetamidophenylalanine in peptide libraries can be achieved through solid-phase peptide synthesis. These libraries can then be screened for binding affinity to a specific target or for a particular biological activity. The process often involves deconvolution strategies to identify the active compounds within the library. mdpi.com

The integration of machine learning and artificial intelligence with these techniques is a burgeoning area. biorxiv.org Predictive models can be developed from large datasets generated through high-throughput sequencing of selected libraries, guiding the design of subsequent libraries and accelerating the discovery of novel peptides and proteins. biorxiv.org

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Biological Systems

The boundary between synthetic organic chemistry and biology is becoming increasingly blurred, leading to exciting interdisciplinary research. utoronto.cakyoto-u.ac.jp The study and application of molecules like Boc-D-4-acetamidophenylalanine are central to this convergence. ucsb.edu

This interdisciplinary approach allows for the design and synthesis of novel molecular probes to investigate complex biological processes. utoronto.ca For example, derivatives of Boc-D-4-acetamidophenylalanine could be functionalized with fluorescent tags or cross-linking agents to study protein-protein interactions or to identify the binding partners of a particular peptide in a cellular context.

Furthermore, the principles of synthetic biology are being used to engineer biological systems with new chemistries. nih.gov This could involve the development of engineered ribosomes and orthogonal tRNA synthetases that can incorporate Boc-D-4-acetamidophenylalanine and other non-canonical amino acids into proteins in vivo. This would open up new avenues for creating proteins with novel catalytic activities, enhanced stability, or unique therapeutic properties.

Collaborations between synthetic chemists, biochemists, and molecular biologists are essential for driving this research forward. ucsb.eduircbc.ac.cn These partnerships facilitate the translation of fundamental discoveries in synthetic chemistry into practical applications in biology and medicine.

Development of High-Throughput Screening Methodologies for Boc-D-4-acetamidophe Analogues in Target-Based Assays

To fully exploit the potential of libraries containing Boc-D-4-acetamidophenylalanine and its analogs, rapid and efficient screening methods are required. researchgate.net High-throughput screening (HTS) allows for the testing of thousands or even millions of compounds in a short period. sci-hub.se

The development of HTS assays for target-based screening involves several key considerations:

Assay Format: A variety of assay formats can be employed, including biochemical assays and cell-based assays. sci-hub.se Biochemical assays might measure the inhibition of an enzyme or the binding of a ligand to a receptor. nih.gov Cell-based assays can provide more physiologically relevant information by measuring the effect of a compound on a cellular process. nih.gov

Readout Technology: The choice of readout technology depends on the assay format. Common readouts include fluorescence, luminescence, and absorbance. researchgate.net More advanced techniques, such as fluorescence resonance energy transfer (FRET), time-resolved FRET (TR-FRET), and fluorescence polarization, are also widely used. sci-hub.se

Mass Spectrometry-Based Screening: RapidFire mass spectrometry is an emerging HTS technology that offers several advantages over traditional fluorescence-based assays, including a higher signal-to-noise ratio and reduced consumption of reagents. nih.gov This technique is particularly well-suited for screening for inhibitors of enzymes. nih.gov

The table below summarizes various HTS methodologies applicable to screening Boc-D-4-acetamidophenylalanine analogues.

HTS MethodologyPrincipleAdvantagesDisadvantages
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein. sci-hub.seHomogeneous assay, sensitive.Requires a fluorescently labeled ligand. sci-hub.se
FRET/TR-FRET Measures energy transfer between two fluorophores when in close proximity. sci-hub.seRatiometric measurement, robust.Can be prone to interference from library compounds.
Cell-Based Reporter Assays Measures the activity of a reporter gene (e.g., luciferase) that is under the control of a specific signaling pathway. sci-hub.sePhysiologically relevant.Can be complex to develop and optimize. nih.gov
RapidFire Mass Spectrometry Directly measures the enzymatic conversion of a substrate to a product. nih.govLabel-free, high signal-to-noise. nih.govRequires specialized instrumentation.
High-Content Screening (HCS) Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. sci-hub.seProvides rich, multi-parametric data.Complex data analysis.

The continuous development of these HTS methodologies will be crucial for unlocking the full therapeutic and biotechnological potential of peptides and proteins containing Boc-D-4-acetamidophenylalanine and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-4-acetamidophe and ensuring its purity?

  • Methodological Answer : The synthesis typically involves coupling 4-acetamidophenylalanine with a tert-butoxycarbonyl (Boc) protecting group under anhydrous conditions. Key steps include:

  • Reagent Selection : Use Boc anhydride or Boc-Osu in the presence of a base like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., methanol/water) to isolate the product.
  • Purity Validation : Confirm via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to verify absence of unreacted starting materials .

Q. How should this compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Analysis : Compare ¹H NMR shifts (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 7.2–7.4 ppm) and ¹³C NMR for carbonyl (Boc: ~155 ppm; acetamide: ~170 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₀N₂O₄: expected m/z 293.15) .
  • Chromatography : Use reverse-phase HPLC with a retention time comparison against certified standards to validate identity .

Q. What are the best practices for storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize hydrolysis of the Boc group .
  • Stability Monitoring : Perform periodic NMR and TLC checks (eluent: chloroform/methanol 9:1) to detect decomposition (e.g., free amine formation via ninhydrin test) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound under varying reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze yields using response surface methodology. For example, higher temperatures (40–50°C) in DMF may accelerate coupling but risk racemization .
  • Racemization Control : Monitor enantiomeric purity via chiral HPLC (Chiralpak AD-H column) and compare retention times with D/L standards .
  • Statistical Validation : Use ANOVA to identify significant factors (e.g., solvent choice contributes 65% to yield variance) .

Q. How can contradictory data on this compound’s stability in acidic media be resolved?

  • Methodological Answer :

  • Controlled Replication : Reproduce conflicting studies with standardized protocols (e.g., 0.1 M HCl at 25°C) and track degradation via LC-MS .
  • Variable Isolation : Test hypotheses (e.g., trace metal impurities accelerating hydrolysis) by repeating experiments with ultrapure reagents and chelating agents .
  • Cross-Technique Validation : Compare NMR (direct structural analysis) with UV-Vis kinetics to resolve discrepancies in reported half-lives .

Q. What experimental designs are recommended for studying this compound in peptide-coupling reactions?

  • Methodological Answer :

  • Coupling Optimization : Screen coupling agents (HATU vs. DCC) and evaluate efficiency via LC-MS peptide yield. For example, HATU in DMF achieves >90% coupling efficiency for sterically hindered residues .
  • Byproduct Analysis : Use high-resolution MS to identify and quantify side products (e.g., guanidinium byproducts from HATU) .
  • Reproducibility : Document all parameters (molar ratios, mixing rates) following journal guidelines to enable replication .

Data Presentation and Analysis

Q. How should researchers present spectral data for this compound in publications?

  • Methodological Answer :

  • NMR Reporting : Include full spectra (¹H, ¹³C, DEPT) in supporting information, with peak assignments in tables (δ, multiplicity, integration) .
  • HPLC Traces : Annotate chromatograms with retention times, purity percentages, and column specifications .
  • Data Repositories : Upload raw spectral data to open-access platforms (e.g., Zenodo) and cite DOIs in the manuscript .

Q. What strategies mitigate common pitfalls in interpreting this compound’s reactivity?

  • Methodological Answer :

  • Control Experiments : Run parallel reactions without the Boc group to isolate its steric/electronic effects .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and compare with experimental outcomes .
  • Peer Review : Pre-submission review by synthetic organic chemists to identify overlooked variables (e.g., solvent polarity effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.